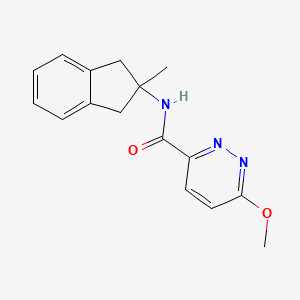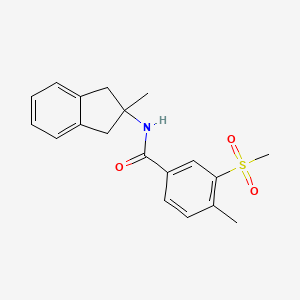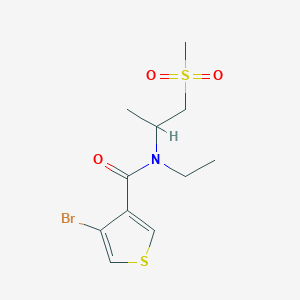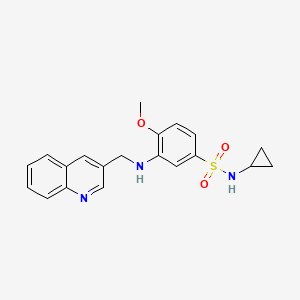![molecular formula C15H19ClN2O3S2 B7057451 1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B7057451.png)
1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with a sulfonyl group attached to a chlorothiophene moiety and a methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane typically involves multi-step organic reactions. One common route includes:
Formation of the Diazepane Ring: Starting from a suitable diamine, the diazepane ring can be formed through cyclization reactions.
Sulfonylation: The diazepane is then reacted with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Furan Substitution: Finally, the methylfuran moiety is introduced via a nucleophilic substitution reaction, often using a methylfuran derivative and appropriate catalysts.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted thiophenes and diazepanes.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
- 1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane
- 1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylphenyl)methyl]-1,4-diazepane
Uniqueness: 1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane is unique due to the presence of both a chlorothiophene and a methylfuran moiety, which can impart distinct chemical and biological properties compared to its analogs. This combination of functional groups can lead to unique interactions with biological targets and distinct reactivity patterns in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S2/c1-12-5-10-21-13(12)11-17-6-2-7-18(9-8-17)23(19,20)15-4-3-14(16)22-15/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMUALLADSVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CN2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7057380.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7057386.png)
![2-[(5-bromo-2-fluorophenyl)methyl-(1H-indazol-6-ylmethyl)amino]ethanol](/img/structure/B7057402.png)
![4-[(1-Propan-2-ylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057410.png)

![N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7057424.png)
![4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide](/img/structure/B7057426.png)
![9-[(5-Chloro-4-fluoro-2-hydroxyphenyl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B7057439.png)
![methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate](/img/structure/B7057443.png)
![1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one](/img/structure/B7057444.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057454.png)
